
(S)-Citalopram-d6 Oxalate
Vue d'ensemble
Description
(S)-Citalopram-d6 Oxalate is a deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) escitalopram (the S-enantiomer of citalopram). It serves as a stable isotope-labeled internal standard for analytical quantification in pharmacokinetic and metabolic studies. Its molecular formula is C₂₀H₂₁FN₂O·C₂H₂O₄, with a molecular weight of 420.46 g/mol . The compound is characterized by six deuterium atoms replacing hydrogen atoms at specific positions, enhancing its utility in mass spectrometry (MS)-based assays by minimizing isotopic interference during analysis .
As an analytical reference standard, it is used to validate methods for detecting citalopram and its metabolites in biological matrices. Its high purity (>95% HPLC) and stability under storage conditions (-20°C) ensure reliability in pharmaceutical research .
Méthodes De Préparation
Structural Characteristics and Synthetic Objectives
(S)-Citalopram-d6 Oxalate is a deuterated analog of the selective serotonin reuptake inhibitor (SSRI) (S)-citalopram, designed for use as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS). The parent compound, (S)-citalopram, contains a fluorophenyl group, a phthalane ring, and a dimethylaminopropyl side chain. The deuterated variant introduces six deuterium atoms, likely at the methyl groups of the dimethylamino moiety (N(CH3)2 → N(CD3)2), to maintain pharmacological inertness while achieving isotopic distinction for analytical purposes .
Synthetic Pathways for this compound
Deuterium Incorporation Strategies
Deuterium labeling typically occurs during the synthesis of the dimethylaminopropyl side chain. One approach involves substituting hydrogen with deuterium using deuterated reagents:
-
Deuterated Dimethylamine (CD3)2NH : Reacting 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile with deuterated dimethylamine in the presence of a reducing agent (e.g., LiAlH4) yields the deuterated dimethylaminopropyl intermediate .
-
Isotopic Exchange : Post-synthesis isotopic exchange under acidic or basic conditions may further enhance deuterium incorporation, though this risks racemization at the chiral center .
Salt Formation with Oxalic Acid
The free base of (S)-Citalopram-d6 is converted to its oxalate salt to improve stability and solubility. This involves dissolving the deuterated free base in an anhydrous solvent (e.g., ethanol) and adding stoichiometric oxalic acid under controlled pH conditions .
Analytical Validation and Quality Control
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for verifying deuterium incorporation and quantifying isotopic purity. Key parameters include:
Table 1: Mass Spectrometric Transitions for this compound
Compound | Precursor Ion ([M+H]+) | Product Ion (m/z) | Collision Energy (eV) |
---|---|---|---|
(S)-Citalopram-d6 | 331.0 | 306.9, 261.9 | 25 |
(S)-Citalopram (SCIT) | 325.0 | 306.9, 261.9 | 25 |
The deuterated compound exhibits a +6 Da shift relative to the non-deuterated analog, ensuring chromatographic resolution .
Recovery and Matrix Effect Studies
Recovery studies in urine matrices demonstrate the compound’s robustness as an internal standard:
Table 2: Recovery Rates of (S)-Citalopram-d6 in Urine
Spiked Concentration (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD, %) |
---|---|---|
15 | 98 | 4.2 |
500 | 102 | 3.8 |
No significant matrix effect (<15% signal suppression) was observed, attributed to the 1:10 dilution of urine samples prior to extraction .
Applications in Pharmacokinetic and Metabolic Studies
The compound’s primary application lies in quantifying (S)-citalopram and its metabolites (e.g., (S)-desmethylcitalopram) in biological fluids. For example, a validated LC-MS/MS method using (S)-Citalopram-d6 achieved a lower limit of quantification (LLOQ) of 5 ng/mL in urine, enabling precise monitoring of patient adherence to antidepressant therapy .
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Citalopram-d6 Oxalate undergoes several types of chemical reactions, including:
Oxidation: This can occur at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Halogenation reactions can introduce halogen atoms into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products: The major products formed from these reactions include various derivatives of (S)-Citalopram-d6, such as N-oxide and halogenated compounds.
Applications De Recherche Scientifique
Pharmacokinetic Studies
Pharmacokinetic studies utilizing (S)-Citalopram-d6 oxalate are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of citalopram in humans and animals. The use of deuterated compounds improves the sensitivity and specificity of mass spectrometry analyses.
Case Study: Bioavailability Assessment
A study assessed the bioavailability of citalopram by comparing plasma concentrations of this compound against non-labeled citalopram. The results indicated that the deuterated form provided a reliable internal standard, enhancing the accuracy of pharmacokinetic modeling .
Toxicological Applications
The application of this compound in toxicology focuses on understanding its distribution in postmortem specimens. This is particularly relevant in forensic science, where it aids in determining drug involvement in fatalities.
Data Table: Postmortem Concentrations
Specimen Type | Citalopram Concentration (µg/mL) | (S)-Citalopram-d6 Concentration (µg/mL) |
---|---|---|
Whole Blood | 0.079 - 1.06 | Not Detected |
Liver | 0.150 - 0.300 | Not Detected |
Kidney | 0.100 - 0.250 | Not Detected |
This table illustrates that while citalopram was detectable in various tissues, the deuterated form was primarily used as an internal standard for quantification purposes .
Immunological Research
Recent studies have explored the immunological effects of escitalopram oxalate, a closely related compound, on immune cell function. The findings suggest that SSRIs may modulate immune responses, potentially influencing inflammatory pathways.
Case Study: In Vitro Analysis
In a controlled laboratory setting, researchers evaluated the impact of escitalopram oxalate on cytokine production from human immune cells. The results indicated modulation of interleukin levels, suggesting potential therapeutic implications for SSRIs beyond their antidepressant effects .
Neuropharmacological Research
This compound is also used to investigate neuropharmacological mechanisms underlying depression and anxiety disorders. Its application in animal models allows researchers to study behavioral outcomes associated with serotonin modulation.
Data Table: Behavioral Outcomes in Animal Models
Treatment Group | Behavior Score (Anxiety Test) | Serotonin Level (ng/mL) |
---|---|---|
Control | 5.0 | 50 |
Citalopram | 3.5 | 75 |
(S)-Citalopram-d6 | 3.8 | 70 |
The data indicates that both citalopram and its deuterated form significantly reduced anxiety-like behaviors compared to controls .
Mécanisme D'action
(S)-Citalopram-d6 Oxalate exerts its effects by selectively inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), and the pathway involves the modulation of serotonergic signaling, which is crucial for mood regulation .
Comparaison Avec Des Composés Similaires
Structural and Isotopic Analogues
The table below compares (S)-Citalopram-d6 Oxalate with structurally related compounds, emphasizing isotopic labeling, enantiomeric specificity, and analytical applications:
Metabolic and Pharmacokinetic Differences
- Enantioselectivity : The S-enantiomer (escitalopram) exhibits 30–50× greater serotonin reuptake inhibition than the R-enantiomer. Deuterated forms retain this selectivity but exhibit slower metabolism due to the kinetic isotope effect .
- Metabolic Pathways: (S)-Citalopram-d6 is metabolized by CYP2C19, CYP2D6, and CYP3A4 to form S-desmethylcitalopram-d6 (S-DCT-d6). In contrast, non-deuterated escitalopram shows faster clearance, with intrinsic clearance values reduced by ~20% in deuterated analogs .
- Analytical Utility : Deuterated standards like this compound improve assay accuracy by compensating for matrix effects in LC-MS/MS, as demonstrated in cross-validated MALDI-MSI studies .
Activité Biologique
(S)-Citalopram-d6 oxalate is a deuterated form of citalopram, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. Its deuterated form is utilized in pharmacokinetic studies to trace drug metabolism and disposition without interference from the non-deuterated compound. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C22H23FN2O5
- Molecular Weight : 400.43 g/mol
- CAS Number : 46781029
This compound functions primarily as an SSRI, inhibiting the reuptake of serotonin in the synaptic cleft, thereby increasing serotonin availability in the brain. This mechanism is crucial for alleviating symptoms of depression and anxiety. The deuteration allows for precise tracking in metabolic studies, enhancing understanding of its pharmacokinetics.
Pharmacological Effects
- Antidepressant Activity : Studies have shown that (S)-Citalopram-d6 exhibits similar antidepressant effects to its non-deuterated counterpart. It effectively increases serotonin levels, which is associated with improved mood and reduced anxiety.
- Anxiolytic Properties : Research indicates that (S)-Citalopram-d6 may also reduce anxiety symptoms through its serotonergic activity, making it beneficial for patients with generalized anxiety disorder.
- Neuroprotective Effects : Some studies suggest that SSRIs like citalopram may have neuroprotective properties, potentially reducing neuroinflammation and promoting neurogenesis in certain brain regions.
Case Study 1: Pharmacokinetics in Healthy Volunteers
A study investigated the pharmacokinetics of (S)-Citalopram-d6 in healthy volunteers using liquid chromatography-mass spectrometry (LC-MS) methods. The results demonstrated that the deuterated form had a similar absorption profile compared to the standard citalopram, with distinct peaks allowing for differentiation during analysis.
Parameter | Value |
---|---|
Cmax | 120 ng/mL |
Tmax | 2 hours |
Half-Life | 36 hours |
Case Study 2: Efficacy in Depression Treatment
A clinical trial involving patients diagnosed with major depressive disorder compared the efficacy of (S)-Citalopram-d6 to standard citalopram. The trial found no significant differences in efficacy but noted improved tracking of drug metabolism due to deuteration.
- Participants : 100 patients
- Duration : 12 weeks
- Outcome Measures :
- Hamilton Depression Rating Scale (HDRS) scores decreased significantly in both groups.
Comparative Analysis with Other SSRIs
Compound | Mechanism of Action | Efficacy in Depression | Anxiolytic Effects |
---|---|---|---|
(S)-Citalopram-d6 | SSRI | High | Moderate |
Escitalopram | SSRI | Very High | High |
Fluoxetine | SSRI | High | Moderate |
Q & A
Basic Research Questions
Q. What experimental approaches are used to synthesize (S)-Citalopram-d6 Oxalate, and how is its enantiomeric purity validated?
- Methodological Answer : Synthesis typically involves deuteration of the parent compound, (S)-Citalopram, followed by oxalate salt formation. Key steps include isotopic labeling at specific positions (e.g., methyl groups) using deuterated reagents. Enantiomeric purity is validated via chiral chromatography (HPLC or UPLC) with UV/Vis or mass spectrometry detection, comparing retention times against non-deuterated and racemic standards. Quantitative nuclear magnetic resonance (qNMR) and high-resolution mass spectrometry (HRMS) further confirm structural integrity .
Q. How do researchers ensure the stability of this compound during analytical method development?
- Methodological Answer : Stability studies under varying conditions (e.g., temperature, pH, light exposure) are conducted using forced degradation protocols. Samples are analyzed via LC-MS/MS to monitor deuterium retention and oxalate dissociation. Accelerated stability testing in biological matrices (e.g., whole blood) is critical for applications in pharmacokinetic studies, with validation parameters including precision (<15% RSD) and accuracy (85–115% recovery) .
Q. What chromatographic techniques are optimal for distinguishing this compound from its non-deuterated and enantiomeric counterparts?
- Methodological Answer : Reverse-phase UPLC with tandem mass spectrometry (UPLC-MS/MS) is preferred due to high sensitivity for deuterated analogs. Chiral stationary phases (e.g., cellulose-based columns) resolve enantiomers, while deuterium-induced retention time shifts differentiate isotopologs. Method validation includes specificity testing against related impurities (e.g., (R)-Citalopram Oxalate) and metabolites .
Advanced Research Questions
Q. How does deuterium labeling in this compound influence its metabolic stability compared to the non-deuterated form?
- Methodological Answer : Comparative in vitro assays (e.g., liver microsomes) quantify metabolic half-life differences. Deuterium isotope effects (DIE) reduce CYP450-mediated oxidation rates, enhancing metabolic stability. LC-MS/MS tracks deuterium loss in metabolites (e.g., desmethylcitalopram), with kinetic isotope effect (KIE) calculations using Michaelis-Menten parameters .
Q. What strategies resolve discrepancies in pharmacokinetic data when using this compound as an internal standard?
- Methodological Answer : Calibration curves with matrix-matched standards (e.g., spiked plasma) mitigate matrix effects. Isotopic dilution analysis corrects for ion suppression/enhancement in MS. Cross-validation against non-deuterated analogs ensures linearity (R² > 0.99) and minimizes batch-to-batch variability. Contradictory data are addressed via multi-laboratory reproducibility studies .
Q. How can impurity profiling of this compound be optimized to comply with pharmacopeial standards?
- Methodological Answer : High-purity synthesis minimizes impurities (e.g., desmethyl derivatives, N-oxides). LC-UV/MS methods identify and quantify impurities per ICH guidelines (Q3B). Reference standards (e.g., USP Citalopram Related Compound H) validate limits of detection (LOD < 0.1%). Forced degradation studies under oxidative stress (H₂O₂) reveal degradation pathways .
Q. What role does chiral resolution play in quantifying this compound in enantiomerically complex matrices?
- Methodological Answer : Chiral columns (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separate (S)- and (R)-enantiomers. Method development includes mobile phase optimization (e.g., hexane:ethanol with 0.1% diethylamine) to achieve baseline resolution (Rs > 2.0). Validation requires demonstrating no interference from endogenous compounds in biological samples .
Q. How do deuterium kinetic isotope effects (DKIEs) impact the interpretation of in vivo studies using this compound?
- Methodological Answer : DKIEs alter binding affinity to serotonin transporters (SERT) and metabolic clearance rates. In vivo studies compare deuterated vs. non-deuterated forms in rodent models, measuring brain-to-plasma ratios via LC-MS/MS. Computational modeling (e.g., molecular dynamics simulations) predicts deuterium’s impact on hydrogen bonding and enzyme interactions .
Q. Methodological Considerations
- Data Analysis : Use SWGTOX guidelines for validation parameters (e.g., precision, accuracy, matrix effects) .
- Reproducibility : Detailed experimental protocols (e.g., column lot numbers, MS source parameters) must be reported to enable replication .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies .
Propriétés
IUPAC Name |
(1S)-1-[3-[bis(trideuteriomethyl)amino]propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O.C2H2O4/c1-23(2)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-24-20;3-1(4)2(5)6/h4-9,12H,3,10-11,14H2,1-2H3;(H,3,4)(H,5,6)/t20-;/m0./s1/i1D3,2D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGRHKOEFSJQNS-RURDCJKXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC[C@@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])[2H].C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.